4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
- The study by Mohareb et al. (2004) explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, from benzo[b]thiophen-2-yl-hydrazonoesters. These compounds are significant in medicinal chemistry due to their diverse biological activities. This research highlights the broad utility of heterocyclic chemistry in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antiallergic and Antiviral Applications
- Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives showing antiallergic activity, demonstrating how chemical modifications can enhance biological activity. This study underscores the potential of chemical compounds in treating allergic reactions (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
- Hebishy, Salama, and Elgemeie (2020) reported the synthesis of benzamide-based 5-aminopyrazoles with significant anti-influenza A virus activity, highlighting the importance of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antihypertensive Activity
- Cassidy et al. (1992) described novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols with antihypertensive activity. This research contributes to our understanding of how structural changes in benzopyrans affect their biological activities and potential in treating hypertension (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Molecular Interaction Studies
- Saeed et al. (2020) conducted X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives. Their work provides deep insights into the molecular interactions and stability of such compounds, which is crucial for designing drugs with optimized pharmacokinetic properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine", "3-methoxybenzoyl chloride", "sodium borohydride", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine in dimethylformamide and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methoxybenzoyl chloride to the reaction mixture and stir at room temperature for 12-16 hours.", "Step 3: Extract the reaction mixture with chloroform and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for 12-16 hours.", "Step 7: Quench the reaction by adding hydrochloric acid and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product." ] } | |
CAS No. |
1251687-72-5 |
Molecular Formula |
C22H15ClN4O4S |
Molecular Weight |
466.9 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChI Key |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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